molecular formula C14H17ClO2 B2696973 1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1225783-53-8

1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B2696973
CAS No.: 1225783-53-8
M. Wt: 252.74
InChI Key: LLYVJAGIPAWPER-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 2-chlorobenzyl substituent at the 1-position of the cyclohexane ring. Its molecular formula is C₁₄H₁₅ClO₂, with a molecular weight of 250.72 g/mol (estimated from structural analogs in ). This compound belongs to a class of cyclohexanecarboxylic acids, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO2/c15-12-7-3-2-6-11(12)10-14(13(16)17)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYVJAGIPAWPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225783-53-8
Record name 1-[(2-chlorophenyl)methyl]cyclohexane-1-carboxylic acid
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Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Grignard Reaction: The reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)cyclohexanol.

    Oxidation: The oxidation of 1-(2-chlorophenyl)cyclohexanol to 1-(2-chlorophenyl)cyclohexanone.

    Carboxylation: The carboxylation of 1-(2-chlorophenyl)cyclohexanone to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.

    Esterification: It can react with alcohols to form esters.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sulfuric acid for esterification. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its biological activity. Notable applications include:

  • Anticancer Activity : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, indicating its potential use in oncology.
Cell LineIC50 (µM)
A549 (Lung adenocarcinoma)< 10
A375 (Melanoma)5.7
HepG2 (Liver carcinoma)20.9–35.5
  • Antimicrobial Activity : The compound exhibits moderate to strong activity against several bacterial strains, suggesting its potential as an antimicrobial agent.
Bacterial StrainActivity
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities, which can alter metabolic pathways:

  • Acetylcholinesterase (AChE) : Demonstrated significant inhibition, comparable to standard inhibitors.
  • Urease : Strong inhibitory activity noted, indicating potential applications in treating conditions related to urease-producing bacteria.

Study on Anticancer Properties

A study investigated the effects of the compound on human lung adenocarcinoma cells. Results indicated that it induced apoptosis through mitochondrial pathway activation, leading to cell cycle arrest in the G0/G1 phase.

Antimicrobial Evaluation

In vitro assays showed that the compound effectively inhibited the growth of Salmonella typhi and Bacillus subtilis, supporting its use in treating bacterial infections.

Enzyme Interaction Studies

Docking studies indicated that this compound binds effectively to active sites of AChE and urease, suggesting strong potential for therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid

  • Substituent : Fluorine at the 2-position of the benzyl group.
  • CAS : 1226238-78-3 .

1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid

  • Substituent : Methoxy group at the 2-position of the phenyl ring.
  • CAS : 36263-56-6 .

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid

  • Substituent : Chlorine at the 4-position of the phenyl ring; cyclobutane instead of cyclohexane.
  • CAS : 50921-39-6 .
  • The para-chloro substitution may alter electronic properties compared to ortho-substituted analogs.

Variations in the Cycloalkane Ring System

1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid

  • Ring System : Cyclopropane instead of cyclohexane.
  • CAS : 29765-39-7 .
  • Impact : The rigid cyclopropane ring enhances molecular strain, which may influence reactivity and conformational flexibility. This could affect binding to biological targets.

trans-4-(Aminomethyl)cyclohexane-1-carboxylic acid (AMCHA)

  • Substituent: Aminomethyl group at the 4-position of cyclohexane.
  • Biological Relevance: Demonstrated high binding affinity to the Kringle 1 domain of plasminogen (K₁ = 1.4 × 10⁻⁴ M), surpassing analogs like ε-aminocaproic acid .
  • Impact: The aminomethyl group enhances electrostatic interactions with proteins, suggesting that substituent polarity critically influences biological activity.

Functional Group Modifications

1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride

  • Substituent: Dimethylamino-methyl group.
  • CAS : 1461706-57-9 .
  • Impact: The protonatable dimethylamino group increases water solubility (as a hydrochloride salt) and may enhance membrane permeability in drug delivery applications.

1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid

  • Substituent : Cyclopropylcarbamoyl-methyl group.
  • CAS : 848316-26-7 .

Pharmacological Potential

  • Binding Affinity Trends: Cyclohexane derivatives like AMCHA () show that polar substituents (e.g., aminomethyl) enhance protein binding, suggesting that this compound’s chloro-benzyl group may confer selectivity for hydrophobic binding pockets .

Data Tables

Table 1: Structural and Functional Comparison of Cyclohexane Carboxylic Acid Derivatives

Compound Name Substituent/Ring Variation Molecular Formula CAS Number Key Properties/Applications Reference
This compound 2-Chlorobenzyl, cyclohexane C₁₄H₁₅ClO₂ N/A Potential pharmaceutical intermediate
1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid 2-Fluorobenzyl C₁₄H₁₅FO₂ 1226238-78-3 Enhanced metabolic stability
1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid 2-Methoxyphenyl C₁₄H₁₈O₃ 36263-56-6 Increased hydrophilicity
1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid Cyclopropane ring C₁₁H₁₁ClO₂ 29765-39-7 High ring strain, rigid structure
trans-4-(Aminomethyl)cyclohexane-1-carboxylic acid (AMCHA) 4-Aminomethyl C₈H₁₅NO₂ 56-12-2 High plasminogen binding affinity

Biological Activity

1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid, also known by its chemical name, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is structurally characterized by a cyclohexane ring substituted with a carboxylic acid and a chlorophenyl group, which contributes to its diverse biological properties.

  • Molecular Formula : C13H15ClO2
  • Molecular Weight : 240.71 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorophenyl moiety is believed to enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. This compound has been shown to exhibit enzyme inhibition properties, particularly against cyclooxygenases (COXs), which are key enzymes in the inflammatory pathway.

Biological Activity Overview

The compound demonstrates several biological activities:

1. Anti-inflammatory Effects
Research indicates that this compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to reduced synthesis of prostaglandins, which are mediators of inflammation.

2. Analgesic Properties
Due to its anti-inflammatory effects, this compound also exhibits analgesic properties. Studies have shown that it can reduce pain responses in animal models, suggesting potential for development as a non-steroidal anti-inflammatory drug (NSAID).

3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
AnalgesicPain response reduction
AntimicrobialMembrane disruption

Case Study: Anti-inflammatory Efficacy

A study conducted on rodent models demonstrated that administration of this compound significantly reduced inflammation markers in induced arthritis models. The compound was administered at varying doses, revealing a dose-dependent response in reducing paw edema and serum levels of pro-inflammatory cytokines.

Case Study: Analgesic Properties

In a controlled trial involving acute pain models, the compound was compared against standard analgesics. Results indicated that it provided comparable pain relief while exhibiting fewer gastrointestinal side effects, a common issue with traditional NSAIDs.

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